molecular formula C10H15NO4 B2467386 Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate CAS No. 2287310-80-7

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2467386
CAS No.: 2287310-80-7
M. Wt: 213.233
InChI Key: MDWZNYKMPRIQNC-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a seven-membered ring (containing oxygen at position 2 and nitrogen at position 7) fused to a three-membered ring via a spiro carbon. The 8-oxo group denotes a ketone at position 8, and the ethyl ester at position 5 contributes to its solubility and reactivity.

Properties

IUPAC Name

ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-15-9(13)7-4-11-8(12)3-10(7)5-14-6-10/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWZNYKMPRIQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogous spiro derivatives:

Compound Name Molecular Formula Molecular Weight Key Features
Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate (Target) C₁₁H₁₇NO₄* 227.26* Ethyl ester, 2-oxa, 7-aza, 8-oxo
tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₁NO₃ 239.31 tert-Butyl ester, 5-aza, 8-oxo; no 2-oxa
tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate C₁₂H₁₉NO₄ 241.29 tert-Butyl ester, 8-oxa, 5-aza, 2-oxo
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate C₉H₁₃NO₃ 183.21 Methyl ester, 7-oxa, 2-aza; no oxo group
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid C₈H₁₃NO₃ 171.19 Carboxylic acid instead of ester; 7-oxa, 2-aza
Key Observations:

Ester Groups : The ethyl ester in the target compound offers intermediate steric bulk and hydrolytic stability compared to tert-butyl (more stable) and methyl (more reactive) esters .

Heteroatom Positioning: The 2-oxa (oxygen) and 7-aza (nitrogen) arrangement in the target compound creates distinct electronic and hydrogen-bonding profiles vs.

Conformational Analysis

Ring puckering in spiro compounds (described via Cremer-Pople coordinates ) influences their 3D structure and reactivity. For example, tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate adopts specific puckered conformations that optimize hydrogen bonding, a feature critical for its biological activity.

Biological Activity

Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate, a compound with the CAS number 2287310-80-7, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular weight of 213.23 g/mol and a molecular formula of C₉H₁₇NO₃. Its structure includes a spirocyclic framework that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar spirocyclic structures often exhibit:

  • Antitumor Activity : Many spiro compounds have been shown to inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways.
  • Antimicrobial Properties : Structural motifs in spiro compounds can enhance membrane permeability, leading to increased antimicrobial efficacy.
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.

Biological Activity Data

Activity Type Target Effect Reference
AntitumorB16 Melanoma CellsIC₅₀ = 0.093 ng/mL
AntimicrobialVarious BacteriaSignificant inhibition observed
NeuroprotectionNeuronal CellsReduced apoptosis under oxidative stress

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on B16 melanoma cells. The compound exhibited potent cytotoxicity with an IC₅₀ value of 0.093 ng/mL, indicating strong antitumor potential compared to other tested compounds (IC₅₀ values for controls were significantly higher) .

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives of spiro compounds including ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane were screened against a panel of bacterial strains. The results showed that these compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : Synthesis often involves spiroannulation strategies using tert-butyl carboxylate-protected intermediates (e.g., tert-butyl 5-azaspiro[3.5]nonane derivatives) . Key steps include cyclization via nucleophilic attack or [3+2] cycloadditions. Intermediates should be characterized using:
  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography for unambiguous structural confirmation (single crystals grown via slow evaporation in ethyl acetate or dichloromethane) .

Q. What safety precautions are critical when handling this compound during synthesis?

  • Methodological Answer : Safety protocols include:
  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (observed irritancy in analogs ).
  • Ventilation : Use fume hoods to avoid inhalation (respiratory irritation hazard ).
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Q. How can the purity of the compound be assessed, and what analytical techniques are most effective?

  • Methodological Answer : Purity is validated via:
  • HPLC (reverse-phase C18 column, acetonitrile/water gradient).
  • TLC (silica gel, UV visualization).
  • Elemental analysis for C, H, N composition.
    Impurity profiling requires LC-MS to identify byproducts (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in spiro compounds like this?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXL for refinement:
  • Key parameters : R-factor (<5%), wR2 (<15%), and goodness-of-fit (~1.0) .
  • Validation : Check for missed symmetry (PLATON) and hydrogen bond geometry.
    Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles in similar azaspiro systems .

Q. How do hydrogen bonding patterns influence crystal packing and stability?

  • Methodological Answer : Analyze hydrogen bonds using graph set notation (e.g., D(2) motifs for dimeric interactions) :
  • Tools : Mercury (CCDC) for H-bond network visualization.
  • Impact : Strong N–H···O=C interactions enhance thermal stability (DSC/TGA data).
    Compare with analogs lacking H-bond donors to isolate packing effects .

Q. What strategies address discrepancies between experimental and computational conformational data?

  • Methodological Answer : Resolve conflicts via:
  • Dynamic NMR : Measure coalescence temperatures for ring-flipping barriers.
  • Variable-temperature XRD : Capture conformational changes in the crystal lattice.
  • Solvent modeling (COSMO-RS) : Account for solvation effects neglected in gas-phase DFT .

Q. How can database mining (e.g., CSD) aid in understanding structural trends in azaspiro compounds?

  • Methodological Answer : Use CSD queries to:
  • Filter by substituents : Compare 8-oxo vs. 7-aza analogs for steric/electronic effects.
  • Extract metrics : Average bond lengths (C–O, C–N) and torsion angles.
    Identify outliers (e.g., strained spiro junctions) for targeted reactivity studies .

Key Methodological Tables

Table 1 : Critical SHELXL Refinement Parameters for Spiro Compounds

ParameterIdeal RangePurpose
R-factor<5%Measures model-data fit
wR2<15%Weighted agreement for all data
Goodness-of-fit (GOF)0.9–1.1Statistical model validity

Table 2 : Common Hydrogen Bond Motifs in Azaspiro Crystals (CSD Analysis)

Motif TypeDonor-Acceptor PairFrequency (%)Stability Impact
D(2)N–H···O=C (intramolecular)65High
C(6)C–H···O (intermolecular)30Moderate

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